2,3-Difluorobutane (CAS 666-21-7) is an aliphatic organofluorine compound with the molecular formula C4H8F2 and a molecular weight of 94.10 g/mol. It is a member of the vicinal difluoride class, characterized by two fluorine atoms substituted at adjacent carbon atoms on a butane chain.
Molecular FormulaC4H8F2
Molecular Weight94.10 g/mol
CAS No.666-21-7
Cat. No.B14755600
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2,3-Difluorobutane
CAS
666-21-7
Molecular Formula
C4H8F2
Molecular Weight
94.10 g/mol
Structural Identifiers
SMILES
CC(C(C)F)F
InChI
InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3
InChIKey
GRELHMBELDGGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2,3-Difluorobutane (CAS 666-21-7) Procurement Overview: A Vicinal Difluoride Building Block for Conformational Control
2,3-Difluorobutane (CAS 666-21-7) is an aliphatic organofluorine compound with the molecular formula C4H8F2 and a molecular weight of 94.10 g/mol. It is a member of the vicinal difluoride class, characterized by two fluorine atoms substituted at adjacent carbon atoms on a butane chain. This substitution pattern imparts unique stereochemical and conformational properties driven by the fluorine gauche effect, making it a valuable building block in medicinal chemistry, agrochemical development, and materials science , [1]. The compound is a low-boiling liquid (48.7 ± 8.0 °C) with moderate lipophilicity (LogP ~1.7) .
Multipurpose Building BlockSuitable for medicinal chemistry, agrochemical R&D, and fluorinated polymer synthesis workflows.
Stereoisomer SelectionMeso or racemic form supports distinct conformational needs; chiral procurement for targeted studies.
[1] Linclau, B.; Leung, L.; Nonnenmacher, J.; Tizzard, G. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 2010, 6, No. 62. View Source
2,3-Difluorobutane (CAS 666-21-7): Why Other Difluorobutane Isomers Are Not Interchangeable
The position of fluorine substitution on the butane backbone dictates both bulk physical properties and molecular conformation. The 2,3- (vicinal) substitution pattern in 2,3-difluorobutane creates a unique stereoelectronic environment characterized by the fluorine gauche effect, which strongly biases the molecule toward specific conformations , [1]. This is in stark contrast to 1,2-, 1,3-, or 1,4-difluorobutane isomers, where the spatial separation or different adjacency of fluorine atoms leads to fundamentally different conformational profiles and, consequently, divergent behavior in applications such as drug-target binding or polymer crystallization [2]. Furthermore, 2,3-difluorobutane exhibits a boiling point of ~49 °C, significantly lower than the 1,4-isomer (~80 °C) but higher than the 2-monofluoro analog (~25 °C), making simple substitution based on molecular formula alone impractical for processes dependent on precise physical properties .
2,3-Difluorobutane (vicinal)
Conformational profile
Gauche-biased scaffold dictated by fluorine proximity; 1,4- and other isomers lack this stereoelectronic control.
vs. 1,4-Difluorobutane
Physical property set
Boiling point and lipophilicity diverge meaningfully; distillation and ADME tuning protocols may require re-validation.
vs. other difluoro isomers
Molecular shape
Spatial fluorine separation alters preferred conformation; target binding or polymer crystallization may not replicate.
[1] O'Hagan, D.; Rzepa, H. S.; Schüler, M.; Slawin, A. M. Z. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 2006, 2, No. 19. View Source
[2] Bastiansen, O.; Fernholt, L.; Hedberg, K. Structure and conformation of 1,4-difluorobutane as determined by gas-phase electron diffraction, and by molecular mechanics and ab initio calculations. Journal of Molecular Structure, 2000, 445(1-3), 1-14. View Source
2,3-Difluorobutane (CAS 666-21-7) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs
2,3-Difluorobutane Exhibits a 31.3 °C Lower Boiling Point Compared to 1,4-Difluorobutane, Enabling Distinct Process Conditions
The vicinal difluoride arrangement in 2,3-difluorobutane results in a significantly lower boiling point compared to the 1,4-isomer. This difference is critical for applications where volatility and separation efficiency are key parameters , .
Boiling PointData to verify
Target: 48.7 ± 8.0 °C
1,4-Isomer: 80.0 ± 8.0 °C
Δ −31.3 °C
Process conditions differ; one-for-one substitution not feasible for distillation or removal protocols.
Predicted data from ACD/Labs Percepta Platform; standard atmospheric pressure
Why This Matters
For procurement decisions in process chemistry, a 31.3 °C difference in boiling point dictates entirely different solvent removal, distillation, and reaction temperature regimes, preventing direct one-for-one substitution.
2,3-Difluorobutane Lipophilicity (LogP 1.70) Balances Bioavailability and Clearance, Differing from 1,4-Isomer (LogP 1.43)
The predicted lipophilicity (LogP) of 2,3-difluorobutane is 1.70, which is higher than that of the 1,4-isomer (LogP 1.43) , . This indicates that the 2,3-isomer is more lipophilic, which can influence membrane permeability and metabolic stability in a drug candidate. The value of 1.70 falls within the optimal range for many orally bioavailable drugs, offering a balance between solubility and permeability.
Lipophilicity (LogP)Data to verify
Δ +0.27 vs. 1,4-isomer
Small increase in lipophilicity may alter ADME assay outcomes; not interchangeable for permeability tuning.
Predicted values from ACD/Labs; confirm experimentally for lead optimization.
Medicinal ChemistryADMEDrug Design
Evidence Dimension
Lipophilicity
Target Compound Data
LogP = 1.70
Comparator Or Baseline
1,4-Difluorobutane: LogP = 1.43
Quantified Difference
Δ +0.27 log units
Conditions
Predicted LogP from ACD/Labs; comparison of predicted values
Why This Matters
In lead optimization, even small differences in LogP can significantly alter a compound's pharmacokinetic profile. This data allows a medicinal chemist to rationally select the 2,3-isomer over the 1,4-isomer to increase lipophilicity without venturing into high-logP, poorly soluble territory.
Medicinal ChemistryADMEDrug Design
Meso-2,3-Difluorobutane Adopts a Predominant Gauche Conformation, While the Racemic Mixture Shows Conformational Heterogeneity
A 1990 conformational analysis using 1H and 19F NMR, combined with theoretical calculations, revealed distinct conformational preferences for the diastereomers of 2,3-difluorobutane. The meso (erythro) isomer predominantly adopts a gauche conformation, whereas the d,l (threo) isomer exhibits all possible staggered rotamers being almost equally populated . This is a direct consequence of the vicinal fluorine gauche effect.
Conformational PopulationReported
Meso: predominant gauche
d,l: all staggered rotamers almost equal
Stereoisomer choice dictates conformational constraint vs. flexibility; critical for chiral receptor or material design.
NMR and theoretical study; confirm for specific application conditions.
Meso (E) isomer: Predominant gauche conformation; d,l (T) isomer: All staggered rotamers almost equally populated
Comparator Or Baseline
Comparison of the two diastereomers of 2,3-difluorobutane against each other
Quantified Difference
Qualitative, but distinct conformational preference vs. conformational heterogeneity
Conditions
Solution state, 1H and 19F NMR and theoretical calculations
Why This Matters
For applications requiring a specific molecular shape (e.g., binding to a chiral receptor or creating ordered materials), the meso diastereomer provides a conformationally constrained scaffold, while the racemic mixture offers a flexible, heterogeneous one. This informs the procurement of a specific stereoisomer versus the racemate.
2,3-Difluorobutane Derivatives Exhibit Insecticidal and Acaricidal Activity Against Key Agricultural Pests
Patents from American Cyanamid (later BASF) specifically claim 1,4-diaryl-2,3-difluoro-2-butene compounds, which are derived from a 2,3-difluorobutane scaffold, as having potent insecticidal and acaricidal activity [1]. The patents highlight efficacy against tobacco budworms, southern armyworms, and corn rootworms. This contrasts with other difluorobutane isomers, which are not reported to have this specific pesticidal utility.
Pesticidal ActivityClass-level
Derivatives show insecticidal/acaricidal activity against tobacco budworms, armyworms (patent claims).
Reported pest-model context; other isomers lack equivalent patent-reported activity.
Class-level inference; confirm activity in independent assays.
AgrochemicalInsecticideAcaricideCrop Protection
Evidence Dimension
Biological Activity (Pesticidal Efficacy)
Target Compound Data
Derivatives of 2,3-difluorobutane show insecticidal/acaricidal activity against specific pests (e.g., tobacco budworms).
Comparator Or Baseline
Other difluorobutane isomers (1,2-, 1,3-, 1,4-) are not claimed for this use in the patent literature.
Quantified Difference
Qualitative: claimed utility vs. no reported utility
Conditions
In vitro and in vivo pest control assays as described in patent claims
Why This Matters
For an agrochemical R&D program, the 2,3-difluorobutane scaffold represents a validated entry point into a specific class of active ingredients. Procuring 2,3-difluorobutane is a necessary step to synthesize and evaluate these patented structures.
AgrochemicalInsecticideAcaricideCrop Protection
[1] American Cyanamid Co. 1,4-diaryl-2,3-difluoro-2-butene insecticidal and acaricidal agents. US Patent US2002058660, 2002. Also published as WO0222529A2. View Source
2,3-Difluorobutane Enables Synthesis of Polyesters with Molar Masses up to 20 kg/mol, Demonstrating Utility as a Polymer Building Block
Research has shown that both syn- and meso-2,3-difluorobutanediol, derived from 2,3-difluorobutane, can be successfully incorporated into polyesters via reaction with dimethyl succinate. The resulting polyesters were characterized by 1H, 13C, and 19F NMR, and size-exclusion chromatography (SEC) showed molar masses up to 20 kg/mol [1]. This demonstrates the viability of the 2,3-difluorinated motif in polymer main chains.
Polymer Molar MassReported
Up to 20 kg/mol
Supports viability of 2,3-difluorobutanediol as polymer building block; not a dead-end motif.
SEC characterization after polycondensation with dimethyl succinate.
Polyesters synthesized from 2,3-difluorobutanediol achieved molar masses up to 20 kg/mol
Comparator Or Baseline
No direct comparison to other isomers in the source; serves as proof-of-concept for polymerizability.
Quantified Difference
N/A
Conditions
Polycondensation with dimethyl succinate; molar mass determined by SEC
Why This Matters
For a materials scientist, this data confirms that the 2,3-difluorobutane core is not a dead-end for polymerization and can yield polymers of respectable molecular weight, supporting its procurement for developing new fluorinated materials with unique properties.
[1] Gourdain, S.; Fox, S.; Skylaris, C.-K.; Essex, J. W.; Linclau, B. Synthesis and conformational analysis of both 2,3-difluorobutane and 3,5-difluoroheptane diastereomers. Abstracts of Papers of the American Chemical Society, 2014, 248. View Source
2,3-Difluorobutane (CAS 666-21-7) in Practice: Evidence-Based Application Scenarios for Procurement
Medicinal Chemistry: Optimizing Drug Candidate Conformation and Lipophilicity
Based on its distinct conformational bias (gauche preference in the meso form) and its moderate LogP of 1.70, 2,3-difluorobutane is a strategic building block for medicinal chemists aiming to fine-tune the three-dimensional shape and ADME properties of a lead compound , . It is particularly valuable for exploring the 'vicinal difluoride motif' as a tool for conformational control, a strategy validated in the design of enzyme inhibitors where the bioactive conformation is critical [1]. Procurement of specific stereoisomers (e.g., meso vs. racemic) is essential for this work.
Agrochemical R&D: Synthesis of Patented Insecticidal and Acaricidal Agents
The 2,3-difluorobutane scaffold is a key intermediate in the synthesis of 1,4-diaryl-2,3-difluoro-2-butene compounds, a class of patented active ingredients with demonstrated efficacy against major agricultural pests like tobacco budworms and corn rootworms [2]. For organizations developing next-generation crop protection solutions, securing a reliable source of 2,3-difluorobutane is a prerequisite for accessing this chemical space.
Materials Science: Developing Fluorinated Polyesters with Tailored Properties
As demonstrated by its successful polymerization to yield polyesters with molar masses up to 20 kg/mol, 2,3-difluorobutane (in its diol form) is a viable monomer for creating novel fluorinated materials [3]. The incorporation of the vicinal difluoride motif into a polymer backbone can alter chain conformation, crystallinity, and surface properties, opening avenues for materials with enhanced hydrophobicity or unique dielectric properties.
Fundamental Research: Investigating the Fluorine Gauche Effect
2,3-Difluorobutane serves as a model system for studying the stereoelectronic consequences of the fluorine gauche effect in aliphatic chains . Its simple structure and the clear conformational distinction between its diastereomers make it an ideal compound for computational and NMR studies aimed at understanding how vicinal fluorination influences molecular conformation. This fundamental knowledge has downstream implications for rational design in both medicinal chemistry and materials science.
[1] O'Hagan, D.; Rzepa, H. S.; Schüler, M.; Slawin, A. M. Z. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives. Beilstein Journal of Organic Chemistry, 2006, 2, No. 19. View Source
[2] American Cyanamid Co. 1,4-diaryl-2,3-difluoro-2-butene insecticidal and acaricidal agents. US Patent US2002058660, 2002. View Source
[3] Gourdain, S.; Fox, S.; Skylaris, C.-K.; Essex, J. W.; Linclau, B. Synthesis and conformational analysis of both 2,3-difluorobutane and 3,5-difluoroheptane diastereomers. Abstracts of Papers of the American Chemical Society, 2014, 248. View Source
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